molecular formula C22H20FNO4S2 B2969032 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2034335-29-8

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone

Cat. No. B2969032
CAS RN: 2034335-29-8
M. Wt: 445.52
InChI Key: BGABKZKAECWMMH-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone is a useful research compound. Its molecular formula is C22H20FNO4S2 and its molecular weight is 445.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Structures

The semisynthesis of methoxylated propiophenones showcases the utility of stereo- and regio-isomeric mixtures of phenylpropenes, with microwave and ultrasound-assisted techniques providing rapid synthesis routes. This method's efficiency highlights the compound's relevance in chemical synthesis, offering a practical approach to complex organic compound production (Joshi, Sharma, & Sinha, 2005).

The crystal structure of a related thiophene compound was determined, underscoring the importance of substituted thiophenes in pharmaceuticals and material science due to their broad biological activity and application in electronics. This work emphasizes the structural and functional diversity achievable with thiophene derivatives (Nagaraju et al., 2018).

Antioxidant Properties

Research into the antioxidant properties of phenylmethanone derivatives has demonstrated significant potential. For example, synthesized derivatives were found to exhibit potent antioxidant activity, comparing favorably with standard compounds. This indicates the compound's applicability in developing new antioxidant agents, which could have implications for treating oxidative stress-related diseases (Çetinkaya et al., 2012).

Antibacterial and Antimicrobial Activities

The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, including the evaluation of their antibacterial activities, highlights the potential of thiophene-containing compounds in developing new antimicrobial agents. This research underscores the critical role of structural modification in enhancing biological activity, offering pathways to novel therapeutics (Landage, Thube, & Karale, 2019).

Thermally Activated Delayed Fluorescence (TADF)

The study of excited state properties of TADF molecules, including a thiophene-phenylmethanone derivative, in solid phases via quantum mechanics/molecular mechanics method, illustrates the application of such compounds in optoelectronics. The findings suggest improved fluorescent efficiency in solid phases, pointing to the potential use in organic light-emitting diodes (OLEDs) and other photonic devices (Fan et al., 2018).

Polymer Chemistry

A study on novel species of soluble thermally stable poly(keto ether ether amide)s, incorporating ether and keto groups, reveals the compound's utility in synthesizing high-performance materials. The enhanced thermal stability and solubility of these polymers, derived from structural elements related to phenylmethanone, underscore the importance of chemical modification in material science applications (Sabbaghian et al., 2015).

properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-[3-(4-fluorophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4S2/c23-17-6-8-18(9-7-17)28-19-4-1-3-16(15-19)22(25)24-11-10-21(20-5-2-13-29-20)30(26,27)14-12-24/h1-9,13,15,21H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABKZKAECWMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone

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